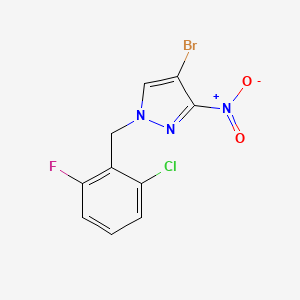
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, commonly known as FP-1, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. FP-1 has gained significant attention due to its unique chemical structure and promising pharmacological properties.
Mécanisme D'action
FP-1 exerts its pharmacological effects by binding to SERT and DAT, thereby inhibiting the reuptake of serotonin and dopamine, respectively. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can have a variety of effects on neuronal signaling and behavior. FP-1 has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
FP-1 has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter signaling, anti-inflammatory effects, and anti-cancer properties. FP-1 has been shown to increase the levels of serotonin and dopamine in the brain, which can have a variety of effects on mood, cognition, and behavior. FP-1 has also been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
FP-1 has several advantages for lab experiments, including its high potency and selectivity for SERT and DAT. FP-1 has also been shown to be stable and well-tolerated in animal models, making it suitable for further in vivo studies. However, FP-1 has some limitations, including its relatively low solubility in water and its potential for off-target effects on other neurotransmitter systems.
Orientations Futures
There are several potential future directions for research on FP-1. One area of interest is the development of new analogs of FP-1 with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Another area of interest is the investigation of FP-1 for the treatment of specific neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, FP-1 may also have potential applications in the field of oncology, particularly in the development of new anti-cancer therapies.
Méthodes De Synthèse
FP-1 can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the desired product, FP-1. The synthesis method of FP-1 has been optimized to produce high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
FP-1 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. FP-1 has been shown to exhibit significant affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are two important targets for the treatment of psychiatric and neurological disorders. FP-1 has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-4-2-3-16(13-17)21-9-11-22(12-10-21)18(23)20-15-7-5-14(19)6-8-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGUHAFBZMGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)
![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)


![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)

![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5822859.png)
![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)

![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)

